Cas no 76008-04-3 (3,5-Dichloro-2-methoxybenzaldehyde)
3,5-Dichloro-2-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dichloro-2-methoxybenzaldehyde
- 3,5-Dichlor-2-methoxy-benzaldehyd
- 3,5-dichloro-2-methoxy-benzaldehyde
- AC1MTAJK
- AC1Q45BS
- ARONIS013178
- BBL000041
- CTK5E2345
- F3377-0037
- EN300-57188
- LS-08509
- VU0613420-1
- SCHEMBL6413771
- 3,5-dichloro-2-methoxybenzaldehyde(SALTDATA: FREE)
- MFCD00629322
- Benzaldehyde, 3,5-dichloro-2-methoxy-
- OYKSTJSVNQYCRE-UHFFFAOYSA-N
- AKOS000410807
- Z57313894
- 76008-04-3
- DTXSID20394014
- ALBB-025351
- STK392792
- DB-394190
- A12828
-
- MDL: MFCD00629322
- Inchi: 1S/C8H6Cl2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
- InChI Key: OYKSTJSVNQYCRE-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C=O)=C1OC)Cl
Computed Properties
- Exact Mass: 203.9744848g/mol
- Monoisotopic Mass: 203.9744848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3Ų
3,5-Dichloro-2-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 015599-1g |
3,5-Dichloro-2-methoxybenzaldehyde |
76008-04-3 | 1g |
1770.0CNY | 2021-07-05 | ||
| Chemenu | CM283555-5g |
3,5-Dichloro-2-methoxybenzaldehyde |
76008-04-3 | 95% | 5g |
$355 | 2021-06-16 | |
| TRC | D438453-100mg |
3,5-Dichloro-2-methoxybenzaldehyde |
76008-04-3 | 100mg |
$75.00 | 2023-05-18 | ||
| TRC | D438453-250mg |
3,5-Dichloro-2-methoxybenzaldehyde |
76008-04-3 | 250mg |
$133.00 | 2023-05-18 | ||
| TRC | D438453-500mg |
3,5-Dichloro-2-methoxybenzaldehyde |
76008-04-3 | 500mg |
$207.00 | 2023-05-18 | ||
| TRC | D438453-1g |
3,5-Dichloro-2-methoxybenzaldehyde |
76008-04-3 | 1g |
$ 285.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 015599-500mg |
3,5-Dichloro-2-methoxybenzaldehyde |
76008-04-3 | 500mg |
1153.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 015599-5g |
3,5-Dichloro-2-methoxybenzaldehyde |
76008-04-3 | 5g |
5233.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 015599-500mg |
3,5-Dichloro-2-methoxybenzaldehyde |
76008-04-3 | 500mg |
1153CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 015599-5g |
3,5-Dichloro-2-methoxybenzaldehyde |
76008-04-3 | 5g |
5233CNY | 2021-05-07 |
3,5-Dichloro-2-methoxybenzaldehyde Suppliers
3,5-Dichloro-2-methoxybenzaldehyde Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3,5-Dichloro-2-methoxybenzaldehyde
Introduction to 3,5-Dichloro-2-methoxybenzaldehyde (CAS No. 76008-04-3)
3,5-Dichloro-2-methoxybenzaldehyde, with the chemical formula C₈H₅Cl₂O₂ and CAS number 76008-04-3, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This aromatic aldehyde features a benzene ring substituted with two chlorine atoms at the 3rd and 5th positions, a methoxy group at the 2nd position, and an aldehyde functional group at the 1st position. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The structure of 3,5-Dichloro-2-methoxybenzaldehyde contributes to its reactivity and utility in multiple domains. The presence of electron-withdrawing chlorine atoms enhances electrophilic aromatic substitution reactions, while the methoxy group introduces electron-donating effects, influencing the overall reactivity of the aromatic system. This balance makes it an ideal candidate for further functionalization in drug discovery and industrial applications.
In recent years, 3,5-Dichloro-2-methoxybenzaldehyde has been extensively studied for its potential in medicinal chemistry. Its aldehyde group allows for condensation reactions with various nucleophiles, leading to the formation of complex heterocyclic compounds. These derivatives have shown promise in targeting various biological pathways, including enzyme inhibition and receptor binding. For instance, research has demonstrated its role as a precursor in synthesizing small-molecule inhibitors for therapeutic applications.
One of the most compelling aspects of 3,5-Dichloro-2-methoxybenzaldehyde is its application in the development of pharmaceutical intermediates. The compound serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs) that are used in treating a wide range of diseases. Its structural motifs are frequently incorporated into molecules designed to interact with biological targets such as kinases, proteases, and ion channels. The chlorine substituents enhance binding affinity through halogen bonding interactions, which are increasingly recognized as important non-covalent interactions in drug design.
Moreover, 3,5-Dichloro-2-methoxybenzaldehyde finds utility in material science applications. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing organic semiconductors and conductive polymers. These materials are essential components in flexible electronics, solar cells, and sensors. The compound's aromatic nature provides stability and electronic properties that are conducive to these applications.
Recent advancements in synthetic methodologies have further expanded the scope of 3,5-Dichloro-2-methoxybenzaldehyde applications. Catalytic processes have been developed to efficiently convert this compound into more complex structures under mild conditions. Such innovations have not only improved yield but also reduced environmental impact, aligning with green chemistry principles. These developments underscore the compound's importance as a sustainable building block in chemical synthesis.
The pharmacological potential of derivatives derived from 3,5-Dichloro-2-methoxybenzaldehyde continues to be explored. Studies have indicated that certain modifications can enhance bioavailability and target specificity. For example, incorporating additional functional groups can lead to compounds with improved solubility and metabolic stability. Such modifications are critical for translating laboratory findings into viable therapeutic agents.
In conclusion,3,5-Dichloro-2-methoxybenzaldehyde (CAS No. 76008-04-3) is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its unique structure enables diverse applications, from drug development to advanced materials engineering. As research progresses, new synthetic routes and pharmacological insights will continue to highlight its importance in modern chemistry.
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